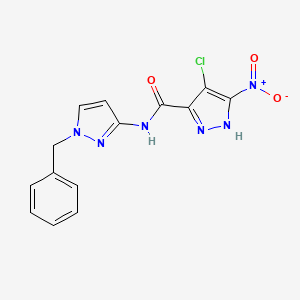

N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide

Description

N-(1-benzylpyrazol-3-yl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide (CAS: 512825-80-8; molecular formula: C₁₄H₁₁ClN₆O₃) is a pyrazole-carboxamide derivative featuring a benzyl-substituted pyrazole core linked to a nitro- and chloro-functionalized pyrazole ring via a carboxamide bridge . Its structural complexity—marked by electron-withdrawing groups (nitro, chloro) and a benzyl moiety—suggests unique physicochemical properties, such as enhanced stability and lipophilicity, which are critical for interactions with biological targets.

Properties

Molecular Formula |

C14H11ClN6O3 |

|---|---|

Molecular Weight |

346.73 g/mol |

IUPAC Name |

N-(1-benzylpyrazol-3-yl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C14H11ClN6O3/c15-11-12(17-18-13(11)21(23)24)14(22)16-10-6-7-20(19-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)(H,16,19,22) |

InChI Key |

JMTYOGKXLZBBGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=NNC(=C3Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(1-BENZYL-1H-PYRAZOL-3-YL)-4-CHLORO-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, followed by the introduction of the benzyl group, chlorination, nitration, and finally, the formation of the carboxamide group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~3~-(1-BENZYL-1H-PYRAZOL-3-YL)-4-CHLORO-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form different functional groups.

Reduction: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The reactions typically require controlled temperatures, specific solvents, and sometimes catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chlorine atom could lead to a wide range of substituted pyrazole derivatives.

Scientific Research Applications

N~3~-(1-BENZYL-1H-PYRAZOL-3-YL)-4-CHLORO-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N3-(1-BENZYL-1H-PYRAZOL-3-YL)-4-CHLORO-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Analogous Pyrazole-Carboxamide Derivatives

Pyrazole-carboxamide derivatives are widely explored due to their modular synthesis and tunable bioactivity. Below is a detailed comparison of the target compound with structurally similar analogs:

Structural Modifications and Substituent Effects

- N-(1-Benzylpyrazol-3-yl) vs. The benzyl group may enhance membrane permeability compared to simpler aryl groups due to increased hydrophobicity.

- Nitro vs. Methyl/Cyano Substituents: The 3-nitro group in the target compound differs from methyl or cyano groups in analogs such as 3a–3e .

Chloro Substituent Position :

The 4-chloro substitution on the pyrazole ring is shared with compounds like 4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide (CAS: 515177-89-6; molecular formula: C₁₁H₈Cl₂N₄O₃) . However, the presence of dual chloro groups in the latter may confer higher metabolic stability but lower solubility.

Physicochemical and Spectroscopic Data

- Melting Points: The target compound’s melting point is unreported, but analogs like 3b (171–172°C) suggest that nitro/chloro groups increase crystallinity compared to methyl/cyano derivatives .

- Synthetic Yields : Yields for the target compound are unspecified, but related compounds (e.g., 3a–3e ) show moderate yields (62–71%) via coupling reactions using EDCI/HOBt .

Key Differentiators and Research Implications

The target compound’s combination of benzyl , nitro , and chloro groups distinguishes it from analogs. These features likely enhance its:

Lipophilicity : Critical for blood-brain barrier penetration or antimicrobial activity.

Electrophilic Reactivity: Potential for covalent binding to biological targets.

Stability: Resistance to oxidative degradation compared to methyl/cyano-substituted analogs.

Further studies should prioritize:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.